molecular formula C7H8N2O3 B1274163 (2-amino-5-nitrophenyl)methanol CAS No. 77242-30-9

(2-amino-5-nitrophenyl)methanol

Cat. No.: B1274163
CAS No.: 77242-30-9
M. Wt: 168.15 g/mol
InChI Key: XEALBFKUNCXFTO-UHFFFAOYSA-N
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Description

(2-amino-5-nitrophenyl)methanol is an organic compound with the molecular formula C7H8N2O3 It is characterized by the presence of an amino group (-NH2) and a nitro group (-NO2) attached to a benzene ring, along with a hydroxyl group (-OH) on the benzyl position

Synthetic Routes and Reaction Conditions:

    Reduction of 2-Nitro-5-nitrobenzyl Alcohol: One common method involves the reduction of 2-nitro-5-nitrobenzyl alcohol using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation. The reaction typically occurs in solvents like ethanol or methanol under mild conditions.

    Nitration of 2-Aminobenzyl Alcohol: Another approach is the nitration of 2-aminobenzyl alcohol using nitrating agents such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4). This method requires careful control of temperature and reaction time to avoid over-nitration.

Industrial Production Methods: Industrial production of 2-amino-5-nitrobenzyl alcohol often involves large-scale nitration and reduction processes. The choice of reagents and conditions is optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and advanced catalytic systems are sometimes employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form 2-amino-5-nitrobenzaldehyde. This reaction is typically catalyzed by metal catalysts such as ruthenium or manganese in the presence of oxygen.

    Reduction: The nitro group in 2-amino-5-nitrobenzyl alcohol can be reduced to an amino group using reducing agents like hydrogen gas (H2) with a palladium catalyst or sodium dithionite (Na2S2O4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a halide using thionyl chloride (SOCl2).

Common Reagents and Conditions:

    Oxidation: Ruthenium or manganese catalysts, oxygen, solvents like dioxane.

    Reduction: Hydrogen gas, palladium catalyst, sodium dithionite, ethanol or methanol as solvents.

    Substitution: Thionyl chloride, pyridine, and other halogenating agents.

Major Products:

    Oxidation: 2-Amino-5-nitrobenzaldehyde.

    Reduction: 2,5-Diaminobenzyl alcohol.

    Substitution: Various halogenated derivatives.

Scientific Research Applications

(2-amino-5-nitrophenyl)methanol has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antibacterial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of novel antibiotics and anticancer agents.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-amino-5-nitrobenzyl alcohol and its derivatives often involves interactions with biological macromolecules such as proteins and nucleic acids. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The amino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

    2-Amino-4-nitrobenzyl alcohol: Similar structure but with the nitro group in a different position, leading to different reactivity and applications.

    2-Amino-3-nitrobenzyl alcohol: Another positional isomer with distinct chemical properties.

    2-Amino-5-nitrophenol: Lacks the benzyl alcohol group but shares the amino and nitro functionalities.

Uniqueness: (2-amino-5-nitrophenyl)methanol is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and potential applications. Its ability to undergo a variety of chemical transformations makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(2-amino-5-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c8-7-2-1-6(9(11)12)3-5(7)4-10/h1-3,10H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEALBFKUNCXFTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50998483
Record name (2-Amino-5-nitrophenyl)methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77242-30-9
Record name 2-Amino-5-nitrobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77242-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-nitrobenzyl alcohol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Amino-5-nitrophenyl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-nitrobenzyl alcohol
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Synthesis routes and methods I

Procedure details

5-Nitroanthranilic acid (5.0 g, 27.45 mmol) is dissolved in THF (100 mL) and 1 M borane/THF complex (55 mL, 54.9 mmol) is added. The mixture is heated to reflux for 1 h. Analysis by TLC indicates complete consumption of starting material. The volatiles are removed in vacuo and the residue is dissolved in ethyl acetate (150 mL). The organic phase is washed with 1 N HCl, saturated NaHCO3, and saturated NaCl. Evaporation provides 10.8 g (98%) of a dark brown oil product which is used directly in the next reaction; 1H-NMR (500 MHz, CDCl3); δ 4.61 (s, 2 H), 6.62 (s, 1 H), 8.01 (m, 2 H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
98%

Synthesis routes and methods II

Procedure details

5-Nitroisatoic anhydride (4.0 g, 19.22 mmol) is suspended in ethanol (32 mL) and cooled to 0° C. using an ice bath under a nitrogen atmosphere. A solution of 2.18 g (57.66 mmol) of sodium borohydride in 16 mL of 0.1 M NaOH is added dropwise over 25 minutes while keeping the temperature at 0-18° C. using an ice bath. The reaction mixture is stirred at room temperature for 3 hours, cooled in an ice bath, and carefully quenched by the addition of 6N sulfuric acid (6.5 mL) over a period of 20 minutes (0-37° C.), followed by stirring for an additional 20 minutes at 0° C. After neutralization with 6N NaOH (10 mL), the reaction mixture is poured onto 30 mL of ice water and 10 mL of 0.1 M NaOH. The orange-yellow solid is isolated by vacuum filtration and washed with water (70 mL). The resulting solid is stirred in 0.1 N NaOH (30 mL) for 95 minutes, isolated by vacuum filtration, and washed with water (3×25 mL). The yellow solid is dried under vacuum at 60° C. to constant weight, affording 2.75 g (80%) of product; 1H-NMR (300 MHz, DMSO-d6); δ 8.05 (s, 1H), 7.90 (d, J=8.6 Hz, 1H), 6.65 (d, J=8.9 Hz, 1H), 6.45 (s, 2H), 5.32 (br s, 1H), 4.39 (d, J=4.65 Hz, 2H).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.18 g
Type
reactant
Reaction Step Two
Name
Quantity
16 mL
Type
solvent
Reaction Step Two
Quantity
32 mL
Type
solvent
Reaction Step Three
Yield
80%

Synthesis routes and methods III

Procedure details

A suspension of 2-amino-5-nitrobenzaldehyde (6.0 g.) in ethanol (250 ml.) was stirred at ambient temperature while sodium borohydride (1.6 g.) was added in small portions, and the reaction mixture was stirred for 1 hour. The reaction mixture was made acid with 2 N hydrochloric acid to destroy the excess of sodium borohydride, and then basified to pH 8 to 9 with solid sodium carbonate and extracted with diethyl ether (3×200 ml.). The extracts were combined and dried, the solvent was evaporated and the residue was crystallised from water (about 200 ml.) to give the required 2-amino-5-nitrobenzyl alcohol, m.p. 141°-142° C.;
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-amino-5-nitrophenyl)methanol
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